molecular formula C19H17FN4O3 B11667116 N'-(3-Ethoxy-2-HO-benzylidene)-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide

N'-(3-Ethoxy-2-HO-benzylidene)-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11667116
M. Wt: 368.4 g/mol
InChI Key: VNCAXSBTLCTMOJ-SRZZPIQSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(3-Ethoxy-2-HO-benzylidene)-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-Ethoxy-2-HO-benzylidene)-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-ethoxy-2-hydroxybenzaldehyde with 3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, automated purification systems, and waste minimization strategies.

Chemical Reactions Analysis

Types of Reactions

N’-(3-Ethoxy-2-HO-benzylidene)-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

N’-(3-Ethoxy-2-HO-benzylidene)-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, and anticancer activities.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Chemical Research: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

Mechanism of Action

The mechanism of action of N’-(3-Ethoxy-2-HO-benzylidene)-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N’-(3-Ethoxy-2-HO-benzylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide
  • N’-(3-Ethoxy-2-HO-benzylidene)-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide
  • N’-(3-Ethoxy-2-HO-benzylidene)-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-(3-Ethoxy-2-HO-benzylidene)-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H17FN4O3

Molecular Weight

368.4 g/mol

IUPAC Name

N-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H17FN4O3/c1-2-27-17-5-3-4-13(18(17)25)11-21-24-19(26)16-10-15(22-23-16)12-6-8-14(20)9-7-12/h3-11,25H,2H2,1H3,(H,22,23)(H,24,26)/b21-11+

InChI Key

VNCAXSBTLCTMOJ-SRZZPIQSSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1O)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.